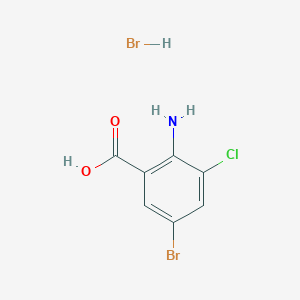

2-Amino-5-bromo-3-chlorobenzoic acid;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-bromo-3-chlorobenzoic acid;hydrobromide, also known as 2-Amino-3-bromo-5-chlorobenzoic acid, is a chemical compound with the molecular weight of 250.48 . It has the IUPAC name of 2-amino-3-bromo-5-chlorobenzoic acid . The compound is typically stored in a dark place, sealed in dry, at room temperature .

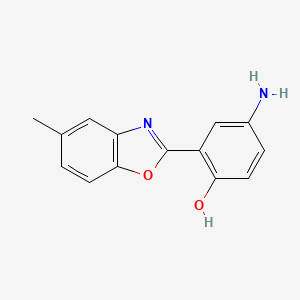

Molecular Structure Analysis

The InChI code for 2-Amino-5-bromo-3-chlorobenzoic acid;hydrobromide is 1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Amino-5-bromo-3-chlorobenzoic acid;hydrobromide is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Selective Amination Processes

Amination of polyhalopyridines using palladium catalysis demonstrates the selective transformation of halogenated compounds into aminated products. This process, exemplified by the amination of 5-bromo-2-chloropyridine, showcases the potential of 2-Amino-5-bromo-3-chlorobenzoic acid derivatives in synthesizing complex organic molecules with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Halogenation Techniques

The use of OXONE® and hydrohalic acids (HBr, HCl) for the halogenation of α, β-unsaturated carbonyl compounds illustrates a convenient method for introducing bromine or chlorine atoms into organic molecules. This technique is applicable in synthesizing α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds, demonstrating the utility of halogenated benzoic acid derivatives in organic synthesis (Kim & Park, 2004).

Crystal Structure Studies

Investigations into the crystal structures of halogenated pyridine derivatives, such as 2-amino-5-iodopyridinium bromide hemihydrate, reveal insights into hydrogen bonding and π-stacking interactions. These studies contribute to the understanding of molecular arrangements and stability, which are crucial for designing new materials and pharmaceuticals (Polson, Turnbull, & Wikaira, 2013).

Ionic Liquid Applications

The use of ionic liquids, such as 1-n-butyl-3-methylimidazolium bromide, for the nucleophilic displacement in ether cleavage showcases an environmentally friendly approach to regenerate phenols from aryl alkyl ethers. This method underscores the relevance of brominated benzoic acid derivatives in green chemistry applications (Boovanahalli, Kim, & Chi, 2004).

Antimicrobial and Anti-inflammatory Activities

Research into the synthesis of triazolo and thiadiazoles bearing halogenated phenyl moieties, such as 2,3,5-trichlorobenzoic acid derivatives, indicates potential antimicrobial and anti-inflammatory applications. These studies contribute to the development of new pharmaceuticals addressing various health conditions (Karegoudar et al., 2008).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements include H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-amino-5-bromo-3-chlorobenzoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2.BrH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLXWPAJNITTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2674807.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2674809.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone](/img/structure/B2674811.png)

![4-[2-[(3-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2674814.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)

![Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2674817.png)

![N-[(1-Benzyltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2674818.png)

![2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674821.png)